Home > Products > Screening Compounds P143772 > 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine - 89569-61-9

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-3197903
CAS Number: 89569-61-9
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(41-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide

    Compound Description: This compound is a derivative of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide. It exhibited significant antimicrobial activity against C. albicans and S. aureus strains. Notably, it showed higher activity than the reference drug Cefixime and comparable activity to the antibiotic Linezolid. []

    Relevance: This compound shares the core triazoloazepine ring system with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. The difference lies in the presence of a seven-membered azepine ring instead of a six-membered piperidine ring in 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, along with additional substituents. []

2-[2-[4-[Bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b)

  • Relevance: This compound shares a structural similarity with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine through the presence of the 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one core. []

3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

    Compound Description: This compound demonstrated potent 5-HT2 antagonist activity and moderate alpha 1 receptor antagonism. Its potency in inhibiting head twitches was about one-third that of ketanserin. []

    Relevance: This compound exhibits structural similarity to 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine through the shared piperidine and tetrahydropyridine moieties within their respective fused ring systems. []

3-[2-[4-(2-Methylphenyl)-1- piperazinyl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine HCl (dapiprazole)

    Compound Description: Dapiprazole is a new drug with alpha-adrenergic blocking properties. It exhibits a unique psychopharmacological profile, inhibiting amphetamine toxicity, alcohol and morphine withdrawal syndromes, while having minimal activity in models for neuroleptics relying on dopaminergic activity. It also induces sedation, blocks conditioned avoidance reflexes, reduces responses to noxious stimuli, promotes EEG synchronization, and inhibits the arousal reaction. [, ]

    Relevance: Dapiprazole is structurally related to 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine by sharing the 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine core structure. [, ]

2-[2-[4-(Benzo[b]furan-3-yi)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9)

    Compound Description: This compound, along with its benzo[b]furan analogs (17a-d) and benzo[b]thiophene counterparts (10a,b and 18a), exhibited potent 5-HT2 antagonist activity in vitro. []

    Relevance: Compound 9 shares the 5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one core with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, demonstrating a close structural relationship. []

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Derivatives

    Compound Description: Several studies focused on discovering and developing 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. These compounds exhibited promising potential for treating Alzheimer's disease. [, , , ]

    Relevance: This entire class of compounds shares the core 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine structure with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, indicating a direct structural relationship. [, , , ]

3,5,6,7,7,8-Hexachloro-5,6,7,8-tetrahydro-s-triazolo[4,3-a]pyridine

    Compound Description: This compound is a chlorinated derivative of s-triazolo[4,3-a]pyridine-3-thiol. []

    Relevance: This compound shares the s-triazolo[4,3-a]pyridine core structure with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Both compounds belong to the same chemical class. []

2-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

    Compound Description: This compound is one of the seven exogenous activators identified for GPR17, a G protein-coupled receptor highly expressed in the liver and kidney. []

    Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, suggesting a structural relationship. []

Classification

The compound is classified as a heterocyclic compound, specifically a triazolopyridine derivative. It exhibits properties characteristic of both triazoles and pyridines, contributing to its pharmacological profile.

Synthesis Analysis

The synthesis of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2-hydrazinopyridine or 2-aminopyridine derivatives.
  2. Cyclization: A crucial step involves the cyclization of hydrazine derivatives with carbonyl compounds or other electrophiles, which leads to the formation of the triazole ring.
  3. Substitution Reactions: Subsequent substitution reactions may be performed to introduce phenyl groups or other substituents on the nitrogen atoms of the triazole or pyridine rings.

For example, one synthetic route involves using hydrazine hydrate in an ethanol solvent at elevated temperatures (around 85°C) to facilitate nucleophilic substitution reactions that lead to cyclization and formation of the desired triazolo-pyridine framework .

Molecular Structure Analysis

The molecular structure of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine can be described as follows:

  • Core Structure: The compound features a five-membered triazole ring fused with a six-membered pyridine ring.
  • Substituents: A phenyl group is attached at the 3-position of the triazole ring.
  • Stereochemistry: The tetrahydro configuration indicates that there are four hydrogen atoms on the saturated part of the structure.

Molecular modeling studies can provide insights into its conformational flexibility and interactions with biological targets .

Chemical Reactions Analysis

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole and pyridine rings can act as nucleophiles in reactions with electrophiles.
  2. Oxidation Reactions: The tetrahydro structure may undergo oxidation to form more complex derivatives.
  3. Complexation: The compound can coordinate with metal ions due to the presence of nitrogen atoms in its structure.

These reactions are critical for modifying the compound's properties for specific applications in drug development .

Mechanism of Action

The mechanism of action for 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is primarily related to its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound has been identified as a potential inhibitor for various enzymes involved in disease pathways (e.g., γ-secretase modulators).
  2. Receptor Modulation: It may also act on specific receptors like P2X7 receptors involved in inflammatory processes.

Studies have shown that these interactions can lead to significant biological effects such as anti-inflammatory responses or modulation of neurodegenerative processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine include:

  • Molecular Weight: Approximately 220 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity .

Applications

The scientific applications of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are diverse:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders and cancer.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms and receptor interactions.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds.

Research continues to explore its full potential within medicinal chemistry and related fields .

Introduction to Triazolopyridine Scaffolds in Medicinal Chemistry

Historical Significance of [1,2,4]Triazolo[4,3-a]Pyridine Core in Drug Discovery

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining a 1,2,4-triazole ring with a pyridine moiety. This core has demonstrated exceptional versatility in drug discovery due to its favorable physicochemical properties and broad pharmacological profile. Historically, derivatives of this scaffold have been explored for diverse therapeutic applications, including central nervous system (CNS) modulation, antimicrobial activity, and anticancer effects. The scaffold's significance stems from its ability to engage in key hydrogen bonding and π-π stacking interactions with biological targets, coupled with favorable metabolic stability. Early developments featured compounds like alprazolam (a 1,4-benzodiazepine analog incorporating a triazolopyridine moiety) and trapidil (a coronary vasodilator), establishing the framework's drug-like properties. Contemporary research continues to exploit this core, with recent studies highlighting potent antifungal, antiviral, and anticancer activities among novel derivatives [2] [3]. The structural plasticity of the triazolopyridine ring allows for extensive derivatization at multiple positions, enabling fine-tuning of target selectivity and pharmacokinetic behavior, which underpins its enduring relevance in rational drug design.

Role of Saturation Patterns: 5,6,7,8-Tetrahydro Derivatives as Conformationally Restricted Bioisosteres

The introduction of saturation within the pyridine ring of the [1,2,4]triazolo[4,3-a]pyridine scaffold, yielding 5,6,7,8-tetrahydro derivatives, represents a strategic approach to modulate molecular conformation and physicochemical properties. These partially saturated analogs serve as conformationally restricted bioisosteres for piperazine-containing pharmacophores while offering distinct advantages:

  • Enhanced Sp³ Character: The tetrahydro modification increases the fraction of sp³-hybridized carbon atoms (Fsp³), improving solubility and reducing metabolic clearance. For instance, 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (MW: 200.24 g/mol, Formula: C₁₁H₁₂N₄) exhibits a calculated logP of ~2.0 and moderate aqueous solubility, favorable for drug absorption [10].
  • Conformational Restriction: Saturation restricts rotation around the C-N bonds adjacent to the pyrazine nitrogen, locking the molecule into specific conformations. This reduces the entropic penalty upon binding to target proteins, potentially enhancing affinity and selectivity. The tetrahydro bridge effectively mimics the bioactive conformation of flexible piperazine rings found in many drugs [5] [6].
  • Improved Target Engagement: The constrained geometry can optimize vectorial positioning of key pharmacophoric elements (e.g., the 3-phenyl ring) relative to the hydrogen-bond accepting triazole nitrogen atoms. This precise spatial arrangement is crucial for interacting with deep hydrophobic pockets or catalytic sites, as evidenced in the design of poly(ADP-ribose)polymerase (PARP) inhibitors utilizing this scaffold [10].

Table 1: Impact of Saturation on Key Physicochemical Parameters in Triazolopyridine Derivatives

Compound TypeRepresentative ExampleMolecular FormulaFsp³Calculated logPPolar Surface Area (Ų)Water Solubility (logS)
Fully Aromatic3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acidC₁₃H₉N₃O₂0.15~2.5~70-4.0 (Low)
5,6,7,8-Tetrahydro Derivative3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazineC₁₁H₁₂N₄0.47~2.0~48-2.2 (Moderate)
3-Substituted Tetrahydro3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine·HClC₆H₈ClF₃N₄0.50~1.5 (logD)~48-1.8 (Good)

Data compiled from [8] [9] [10]

Pharmacophoric Privileges of 3-Aryl-Substituted Triazolopyridines

The 3-position of the [1,2,4]triazolo[4,3-a]pyridine core serves as a critical vector for attaching diverse aryl substituents, profoundly influencing biological activity. The 3-aryl group constitutes a privileged pharmacophore due to several key attributes:

  • Hydrophobic Pocket Complementarity: The aromatic ring efficiently occupies hydrophobic binding pockets ubiquitous in enzyme active sites and receptor clefts. For example, the 3-phenyl group in 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is essential for its role as a key intermediate in PARP inhibitors, where it engages in stacking interactions with aromatic residues like tryptophan or tyrosine [10].
  • Modulation of Electronic Properties: Electron-donating or withdrawing substituents on the 3-aryl ring can fine-tune the electron density of the triazole ring, influencing its hydrogen-bonding capacity and pKa. This is exemplified by 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: 762240-92-6), where the strong electron-withdrawing CF₃ group enhances metabolic stability and may influence target binding affinity [9].
  • Stereoelectronic Tuning via Substituents: Systematic variation of substituents on the 3-phenyl ring (e.g., halogens, alkyl, alkoxy, nitro, cyano, carboxamido) allows for precise optimization of potency, selectivity, and ADME properties. Ortho-substitution can induce conformational twisting, while para-substitution influences electronic effects transmitted to the triazole core. Carboxylic acid derivatives (e.g., 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, CAS: 936074-66-7) introduce hydrogen-bonding and ionic interactions, useful for targeting enzymes or improving solubility [4] [8].

Table 2: Biological Relevance of Select 3-Substituted Triazolopyridine/Triazolopyrazine Derivatives

Compound Structure & CAS Number3-SubstituentReported Pharmacological SignificanceKey Structural Feature Utilized
3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (944906-91-6) [10]PhenylKey Intermediate for PARP Inhibitors (anticancer target)Hydrophobic phenyl fill; Conformationally restricted core
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine HCl (762240-92-6) [9]TrifluoromethylPharmaceutical Intermediate (e.g., for DPP-IV inhibitors like Sitagliptin analogs)Enhanced metabolic stability; Electron-withdrawal
N-Cyclobutyl-3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide (ChemDiv SC25-0591) [4]Phenyl + Carboxamide (C-8)Screening compound for diverse target classes (e.g., GPCRs, kinases)Combined aryl hydrophobic + H-bonding carboxamide
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (936074-66-7) [8]Phenyl + Carboxylic Acid (C-6)Building block for conjugates/chelators; Potential metalloenzyme inhibitionDual functionality: Aryl + H-bonding/ionic carboxylate

Properties

CAS Number

89569-61-9

Product Name

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-6-10(7-3-1)12-14-13-11-8-4-5-9-15(11)12/h1-3,6-7H,4-5,8-9H2

InChI Key

YAFWREOXXLJOQZ-UHFFFAOYSA-N

SMILES

C1CCN2C(=NN=C2C3=CC=CC=C3)C1

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=CC=C3)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.